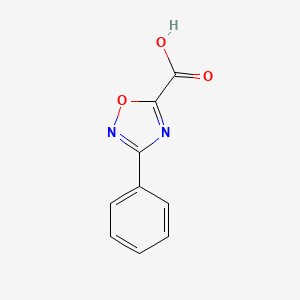
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid
Vue d'ensemble
Description
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Applications De Recherche Scientifique
Structural Analysis
- The crystal and molecular structure of a closely related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined by single-crystal X-ray analysis. This study provides insights into the structural characteristics of similar compounds including 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (Viterbo, Calvino, & Serafino, 1980).
Drug Discovery and Molecular Targets
- A study highlighted the use of chemical genetics for the discovery of apoptosis inducers, including 3-aryl-5-aryl-1,2,4-oxadiazoles. This research is pivotal in identifying molecular targets and signaling pathways for potential drugs (Cai, Drewe, & Kasibhatla, 2006).
Synthesis Techniques
- A mild and efficient one-pot synthesis method for 2-phenyl-5-substituted-1,3,4-oxadiazoles was developed. Such methodologies are crucial for the practical synthesis of compounds like 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (Stabile et al., 2010).
Liquid Crystalline Properties
- Research on the liquid crystalline properties of supramolecular complexes, including those derived from 1,2,4-oxadiazole derivatives, has been conducted. This has implications for material science and engineering (Parra et al., 2005).
Molecular Docking Studies
- N-phenyl anthranilic acid-based 1,3,4-oxadiazoles, a category encompassing 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid, were evaluated for anti-inflammatory and analgesic activity. Molecular docking studies targeting the cyclooxygenase-2 enzyme were significant in understanding the interaction of these compounds at the molecular level (Bala, Kamboj, Saini, & Prasad, 2013).
Novel Synthesis Routes
- Advanced methods for synthesizing 1,2,4-oxadiazoles under microwave irradiation have been explored. Such innovative techniques could enhance the synthesis efficiency of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (Wang, Liu, & Li, 2006).
Safety And Hazards
While specific safety and hazards information for 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, a related compound, 5-Phenyl-1,3,4-oxadiazole-2-propionic acid, has hazard statements H302 - H319, indicating it may be harmful if swallowed and causes serious eye irritation .
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPOBDCBGHUPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



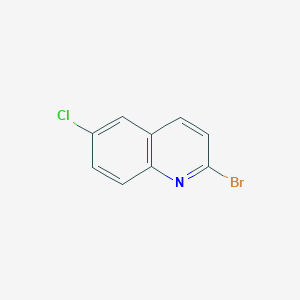
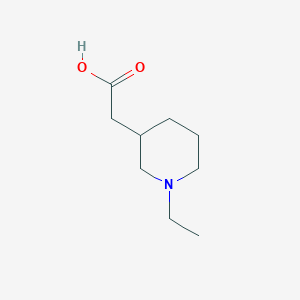



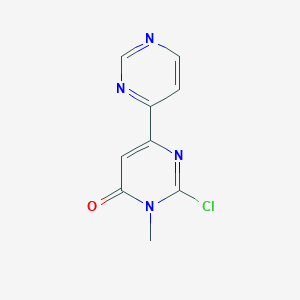


![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

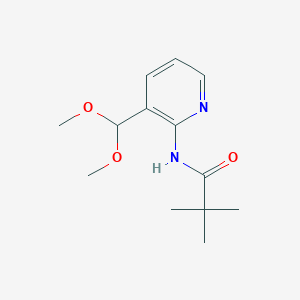
![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)